molecular formula C19H19NO5 B13439997 N-p-Coumaroyltyrosine Methyl Ester

N-p-Coumaroyltyrosine Methyl Ester

Cat. No.: B13439997
M. Wt: 341.4 g/mol
InChI Key: GHGQUMXNRYULMG-CEUCYRDJSA-N
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Description

N-p-Coumaroyltyrosine Methyl Ester is an organic compound belonging to the class of esters It is derived from the esterification of N-p-Coumaroyltyrosine, which is a conjugate of p-coumaric acid and tyrosine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-p-Coumaroyltyrosine Methyl Ester typically involves the esterification of N-p-Coumaroyltyrosine with methanol in the presence of an acid catalyst. The reaction can be represented as follows: [ \text{N-p-Coumaroyltyrosine} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} ]

Industrial Production Methods: In an industrial setting, the esterification process can be optimized by using catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants. The product is then purified by distillation or recrystallization.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield N-p-Coumaroyltyrosine and methanol.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

Major Products Formed:

    Hydrolysis: N-p-Coumaroyltyrosine and methanol.

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohol derivatives of the original ester.

Scientific Research Applications

N-p-Coumaroyltyrosine Methyl Ester has several applications in scientific research:

    Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.

    Biology: The compound is investigated for its potential antioxidant properties and its role in cellular signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its anti-inflammatory and antioxidant activities.

    Industry: It is used in the synthesis of various bioactive compounds and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-p-Coumaroyltyrosine Methyl Ester involves its interaction with cellular enzymes and receptors. The ester group can be hydrolyzed to release N-p-Coumaroyltyrosine, which then exerts its biological effects. The compound may target specific enzymes involved in oxidative stress and inflammation pathways, thereby modulating cellular responses.

Comparison with Similar Compounds

    N-p-Coumaroyltyrosine: The parent compound, which lacks the ester group.

    p-Coumaric Acid: A precursor in the synthesis of N-p-Coumaroyltyrosine.

    Tyrosine: An amino acid that forms part of the structure of N-p-Coumaroyltyrosine.

Uniqueness: N-p-Coumaroyltyrosine Methyl Ester is unique due to its ester functional group, which imparts different chemical properties compared to its parent compound. The ester group enhances its solubility in organic solvents and may influence its biological activity.

Properties

Molecular Formula

C19H19NO5

Molecular Weight

341.4 g/mol

IUPAC Name

methyl (2S)-3-(4-hydroxyphenyl)-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propanoate

InChI

InChI=1S/C19H19NO5/c1-25-19(24)17(12-14-4-9-16(22)10-5-14)20-18(23)11-6-13-2-7-15(21)8-3-13/h2-11,17,21-22H,12H2,1H3,(H,20,23)/b11-6+/t17-/m0/s1

InChI Key

GHGQUMXNRYULMG-CEUCYRDJSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)/C=C/C2=CC=C(C=C2)O

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C=CC2=CC=C(C=C2)O

Origin of Product

United States

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